tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate
Description
2D Representation
3D Conformation
- The cyclohexane ring adopts a chair conformation , with the hydroxyl group axial and the carbamate group equatorial to reduce 1,3-diaxial strain.
- The tert-butyl group’s bulkiness forces the carbamate moiety into a planar geometry, enhancing resonance stabilization.
| Feature | 2D Model | 3D Model |
|---|---|---|
| Cyclohexane Ring | Flat hexagon | Chair conformation |
| Substituent Orientation | Explicit stereochemistry | Axial (OH) and equatorial (carbamate) |
| Steric Interactions | Implied via bonds | Minimized through staggered arrangements |
Comparisons with simpler carbamates (e.g., tert-butyl carbamate) reveal that N-methylation and hydroxyl substitution increase conformational rigidity.
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
¹H NMR (predicted):
¹³C NMR (predicted):
Infrared (IR) Spectroscopy
Properties
IUPAC Name |
tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13(4)9-7-5-6-8-10(9)14/h9-10,14H,5-8H2,1-4H3/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCPWHUVXAZZPW-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H]1CCCC[C@H]1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate typically involves the reaction of tert-butyl chloroformate with N-methylcyclohexylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM), room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), reflux.
Substitution: Alkyl halides, sodium hydride (NaH), dimethylformamide (DMF), room temperature.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various alkyl-substituted carbamates.
Scientific Research Applications
Organic Chemistry
Tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate serves as a valuable reagent in organic synthesis. It can act as a protecting group for amines during multi-step syntheses, allowing chemists to selectively modify other functional groups without interference from amine reactivity.
Biological Studies
The compound has been explored for its potential biological activities:
- Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit specific enzymes. The hydroxy group may interact with active site residues of enzymes, modulating their activity.
- Protein Modification : The carbamate moiety can facilitate the modification of proteins, which is crucial in studying protein function and interactions.
Pharmaceutical Applications
This compound has implications in drug development:
- Neuropharmacology : Its structural features suggest potential interaction with neurotransmitter receptors, making it a candidate for treating neurodegenerative diseases.
- Cancer Research : Compounds structurally related to this carbamate have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle and are often targeted in cancer therapies.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the carbamate group can interact with nucleophilic amino acids. These interactions can lead to the inhibition or modulation of enzyme activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate
- tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate
- tert-butyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate
Uniqueness
tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate is unique due to its specific combination of functional groups and stereochemistry. The presence of the hydroxycyclohexyl group provides distinct steric and electronic properties, making it a valuable compound for various applications in research and industry.
Biological Activity
Introduction
Tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate, commonly referred to as a carbamate derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 215.29 g/mol
- CAS Number : 155975-19-2
The structure of the compound includes a tert-butyl group and a hydroxyl cyclohexane moiety, which are significant for its biological interactions.
Enzyme Inhibition
Research indicates that carbamate derivatives can act as inhibitors of various enzymes. For instance, studies have shown that certain carbamates can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition may lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling .
Antitumor Activity
Recent investigations have demonstrated that carbamate compounds exhibit antitumor properties. In a study involving mouse models, it was found that specific isomers of carbamates significantly reduced tumor incidence induced by carcinogens such as benzo[a]pyrene . The mechanism appears to involve modulation of metabolic pathways associated with tumor promotion.
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored. It has been suggested that the compound may protect neuronal cells from oxidative stress and apoptosis, potentially through the upregulation of antioxidant enzymes .
In Vivo Studies
- Tumor Inhibition in Mice :
- Neuroprotection :
In Vitro Studies
- Cell Line Experiments :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic routes for tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate, and how is chiral purity ensured during synthesis?
- Methodological Answer : The compound is typically synthesized via a multi-step process involving cyclohexene oxide intermediates. For example, trans-1,2-cyclohexanediamine derivatives are protected using tert-butoxycarbonyl (Boc) groups under anhydrous conditions with reagents like Boc anhydride (Boc₂O) in tetrahydrofuran (THF) . Chiral resolution is achieved using high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Daicel columns) or enzymatic kinetic resolution, as demonstrated in analogous acetamide derivatives .
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR are critical for confirming stereochemistry. For instance, coupling constants (e.g., J = 8–12 Hz for trans-diaxial protons in cyclohexane derivatives) and chemical shifts (δ ~1.4 ppm for tert-butyl groups) are diagnostic .
- X-ray Crystallography : Single-crystal analysis resolves absolute stereochemistry. Hydrogen-bonding patterns (e.g., O–H⋯O interactions) stabilize crystal packing, as seen in related carbamates .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₁H₂₁NO₃; theoretical MW = 215.29) .
Q. How should this compound be stored to maintain stability, and what decomposition products are observed under acidic/basic conditions?
- Methodological Answer : Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group. Stability studies show degradation under strong acids (e.g., HCl in dioxane cleaves the Boc group to yield free amine) or bases (e.g., NaOH induces ester hydrolysis). TLC or LC-MS monitors degradation .
Advanced Research Questions
Q. How does the stereochemistry of the cyclohexyl ring influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : The (1R,2R) configuration creates a steric environment that directs nucleophilic attack. Computational modeling (DFT) predicts higher activation barriers for axial vs. equatorial attack due to gauche interactions with the tert-butyl group. Experimental kinetic studies using substituted amines (e.g., benzylamine) under varying temperatures (25–60°C) quantify stereoelectronic effects .
Q. What strategies are effective for incorporating this carbamate into peptide mimetics or macrocyclic drug candidates?
- Methodological Answer :
- Solid-Phase Synthesis : Use resin-bound cyclohexylamine derivatives. The Boc group is selectively deprotected with TFA, followed by coupling with Fmoc-amino acids .
- Ring-Closing Metathesis (RCM) : Grubbs catalyst (e.g., G-II) facilitates macrocyclization of olefin-containing precursors. Optimization of solvent (CH₂Cl₂ vs. toluene) and catalyst loading (5–10 mol%) improves yields .
Q. How can isotopic labeling (e.g., ¹³C, ²H) of the tert-butyl or cyclohexyl groups enhance mechanistic studies of enzymatic deprotection?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
